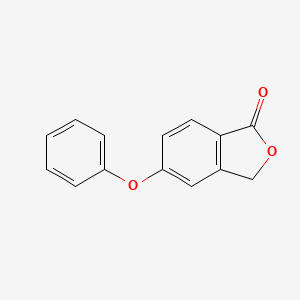

5-phenoxyisobenzofuran-1(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14-13-7-6-12(8-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQCNYDOVASZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659457 | |

| Record name | 5-Phenoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57830-14-5 | |

| Record name | 5-Phenoxy-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57830-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenoxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-phenoxyisobenzofuran-1(3H)-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-phenoxyisobenzofuran-1(3H)-one, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a gamma-lactone ring fused to a phenoxy-substituted benzene ring.[1] This molecule has garnered significant attention in synthetic and medicinal chemistry, primarily as a pivotal intermediate in the preparation of isoquinoline derivatives.[1] Its most notable application is in the multi-step synthesis of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[2][3] The isobenzofuran-1(3H)-one core, often referred to as a phthalide, is a scaffold found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Identification

The structure of this compound consists of a bicyclic isobenzofuranone system with a phenoxy group attached at the 5-position of the benzene ring. The lactone functionality is integral to its reactivity and chemical properties.

Systematic IUPAC Name: 5-phenoxy-2-benzofuran-1(3H)-one

Common Synonyms:

Key Identifiers:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like boiling point are calculated, experimental data for properties such as melting point and solubility are not consistently reported in the literature.

| Property | Value | Source(s) |

| Appearance | Solid or liquid | [6] |

| Boiling Point | 422.5 ± 45.0 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.281 g/cm³ (Predicted) | [6] |

| Flash Point | 179.7 ± 21.4 °C (Predicted) | [7] |

| Solubility | Data not consistently available | [7] |

| Melting Point | Data not consistently available | [7] |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of Roxadustat. Several synthetic routes have been developed, with a common strategy involving the reaction of a suitably substituted phthalimide or phthalide with a phenoxide source.

Method 1: From N-substituted-4-phenoxy-phthalimide

This method involves the reductive cleavage of an N-substituted-4-phenoxy-phthalimide using zinc powder in a basic medium. This approach is detailed in patent literature and provides a direct route to the desired phthalide.[8]

Experimental Workflow:

Caption: Synthesis from N-substituted-4-phenoxy-phthalimide.

Step-by-Step Protocol:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, add 40 g of sodium hydroxide and 200 mL of water. Stir until the sodium hydroxide is completely dissolved.[1]

-

Cooling: Cool the solution to 0-5 °C using an ice bath.[1]

-

Addition of Phthalimide: Slowly add 100 g of N-methyl-4-phenoxyphthalimide in batches over approximately 1 hour, maintaining the temperature between 0-5 °C.[1]

-

Initial Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours after the addition is complete.[1]

-

Reduction: Add 130 g of zinc powder and 200 mL of water to the reaction mixture.[1]

-

Heating: Heat the mixture to 90 °C and maintain this temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Collect the solid by filtration and wash it twice with 50 mL of water.[1]

-

Acidification and Cyclization: Combine the filtrates and adjust the pH to 1 with hydrochloric acid. Heat the acidic solution to 80 °C for 1-2 hours to facilitate lactonization.[1]

-

Isolation and Purification: Cool the solution to room temperature and adjust the pH to 5-7 with a 30% sodium hydroxide solution. Filter the resulting solid and wash it with water. The crude product can be further purified by slurrying in methanol, followed by filtration and drying, to yield the final product.[1]

Method 2: Copper-Catalyzed Coupling

Another common approach is the copper-catalyzed Ullmann condensation, which couples 5-bromophthalide with phenol in the presence of a base.[1]

Experimental Workflow:

Caption: Copper-catalyzed synthesis route.

This method offers an alternative pathway, though specific, detailed protocols for this exact transformation are less commonly published outside of patent literature. The general principle involves heating the reactants with a copper source (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or DMSO.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the lactone ring.

-

The methylene protons (at C3) would likely appear as a singlet at approximately 5.0-5.5 ppm.[9]

-

The aromatic protons of the phenoxy group and the isobenzofuranone core would resonate in the range of 6.8-8.0 ppm, with coupling patterns dependent on their substitution.

-

-

¹³C NMR: The carbon NMR would be characterized by:

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

-

A strong, characteristic absorption band for the lactone carbonyl (C=O) stretching is expected in the region of 1740-1780 cm⁻¹ .[9][10]

-

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ .[10]

-

Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.[10]

-

A prominent C-O stretching band for the ether linkage is expected between 1200-1250 cm⁻¹ .[11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 226. The fragmentation pattern would likely involve the loss of the phenoxy group or cleavage of the lactone ring, leading to characteristic fragment ions.[12]

Biological Context and Applications

The primary significance of this compound lies in its role as a key building block for the drug Roxadustat .[2] Roxadustat functions by inhibiting HIF-prolyl hydroxylase, an enzyme that targets hypoxia-inducible factors (HIFs) for degradation.[3] By inhibiting this enzyme, Roxadustat stabilizes HIFs, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[3] This mechanism effectively stimulates the production of red blood cells.

While this compound itself is not marketed as a therapeutic agent, the broader class of isobenzofuranone derivatives has been investigated for a range of biological activities:

-

Antiproliferative Activity: Certain derivatives have shown cytotoxicity against cancer cell lines like U937 (lymphoma) and K562 (myeloid leukemia).[4]

-

Antioxidant Activity: Phenolic isobenzofuranones, in particular, have demonstrated potent radical-scavenging capabilities.[5]

-

Antidepressant Potential: Some isobenzofuranone derivatives have been found to act as serotonin (5-HT) reuptake inhibitors, suggesting potential applications in neurology.

Safety and Handling

Based on available safety data sheets, this compound should be handled with standard laboratory precautions.

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Ensure adequate ventilation or use a fume hood.[13]

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of considerable interest due to its crucial role in the synthesis of the anti-anemia drug Roxadustat. Its chemistry is defined by the reactive lactone ring and the stable phenoxy substituent. While detailed, publicly available analytical data for this specific molecule is sparse, its synthesis is well-documented in patent literature. The broader isobenzofuranone scaffold continues to be a fertile ground for drug discovery, with derivatives showing promise in oncology and neurology. Further research into the inherent biological activities of this compound could reveal additional applications beyond its current use as a synthetic intermediate.

References

- 1. This compound | 57830-14-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. This compound CAS 57830-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]

- 8. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. dergipark.org.tr [dergipark.org.tr]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Phenoxyisobenzofuran-1(3H)-one and its Derivatives

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Isobenzofuran-1(3H)-one Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and presence in a multitude of biologically active compounds. The isobenzofuran-1(3H)-one, or phthalide, framework is a prominent example of such a scaffold.[1][2] Characterized by a γ-lactone moiety fused to a benzene ring, this core structure is found in numerous natural products and synthetic molecules, exhibiting a remarkable spectrum of therapeutic activities.[2][3] These activities span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects.[1][4][5]

This guide focuses specifically on derivatives of 5-phenoxyisobenzofuran-1(3H)-one. This particular compound serves not only as a molecule of interest itself but also as a critical intermediate in the synthesis of complex drugs, most notably the prolyl hydroxylase inhibitor Roxadustat.[6] By exploring the synthesis, diverse biological activities, and mechanisms of action of this class of compounds, we aim to provide a comprehensive resource for researchers dedicated to discovering and developing novel therapeutic agents.

Synthesis: Constructing the Core Scaffold

The efficient synthesis of the this compound core is paramount for its exploration and application. Several synthetic routes have been developed, each with distinct advantages concerning yield, regioselectivity, and industrial scalability.[6][7] A common and effective strategy involves the reduction of an N-substituted-4-phenoxyphthalimide intermediate.

Experimental Protocol: Synthesis via Zinc Reduction

This protocol outlines a robust method for the preparation of this compound from an N-methyl-4-phenoxyphthalimide precursor.[8] The causality behind this two-stage process lies in the initial formation of the stable phthalimide ring, followed by a regioselective reduction and hydrolysis to yield the desired lactone.

Step 1: Hydrolysis of N-methyl-4-phenoxyphthalimide

-

Prepare a solution of sodium hydroxide (40 g) in water (200 mL) in a three-necked flask equipped with a mechanical stirrer.

-

Cool the solution to 0-5 °C using an ice bath. The low temperature is critical to control the exothermic reaction and prevent side product formation.

-

Add N-methyl-4-phenoxyphthalimide (100 g) portion-wise over approximately 1 hour, maintaining the temperature between 0-5 °C.

-

Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 2: Reductive Cyclization

-

To the reaction mixture, add zinc powder (130 g) and water (200 mL).[8] Zinc is the reducing agent of choice for this transformation due to its efficacy and moderate reactivity under these conditions.

-

Heat the mixture to 90 °C and maintain this temperature for 5 hours. The elevated temperature is necessary to drive the reduction and subsequent lactonization.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid precipitate by filtration and wash it twice with 50 mL of water.

Step 3: Acidification and Isolation

-

Combine the filtrates and adjust the pH to 1 with concentrated hydrochloric acid.

-

Heat the acidified solution to 80 °C for 1-2 hours to ensure complete lactonization.

-

Cool to room temperature and neutralize the pH to 5-7 with a 30% sodium hydroxide solution.

-

Filter the resulting solid, wash with water, and then slurry with methanol (150 mL) for 30 minutes at room temperature to remove impurities.

-

Filter the purified solid, wash with methanol (2 x 30 mL), and dry to yield the final product, this compound.[8]

Caption: Synthetic workflow for this compound.

Key Biological Activities & Therapeutic Applications

Derivatives of the isobenzofuran-1(3H)-one scaffold exhibit a wide array of pharmacological effects, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of isobenzofuran-1(3H)-one derivatives against numerous cancer cell lines.[4] These compounds often induce cytotoxicity through mechanisms that include the induction of apoptosis, characterized by DNA fragmentation and chromatin condensation.[9]

Studies have demonstrated efficacy against leukemia (K562, U937, HL-60), glioblastoma (SF295), and melanoma (MDA-MB435) cell lines.[2][10] Notably, certain C-3 functionalized derivatives have shown biological activity superior to etoposide, a commercial chemotherapy drug, underscoring their therapeutic potential.[10]

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Derivative 16 | K562 (Myeloid Leukemia) | >100 | [10] |

| Derivative 17 | K562 (Myeloid Leukemia) | 2.79 | [10] |

| Derivative 18 | K562 (Myeloid Leukemia) | 1.71 | [10] |

| Derivative 17 | U937 (Lymphoma) | 11.08 | [10] |

| Derivative 18 | U937 (Lymphoma) | 8.86 | [10] |

| Compound 9 | HL-60 (Leukemia) | 3.24 µg/mL | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the isobenzofuranone derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., etoposide).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[1]

Caption: Antidepressant mechanism via serotonin (5-HT) reuptake inhibition.

Enzyme Inhibition: The Case of Roxadustat

The this compound structure is a key intermediate for Roxadustat, a first-in-class inhibitor of prolyl hydroxylase domain (PHD) enzymes. [6]

-

Mechanism of Action: By inhibiting PHD enzymes, Roxadustat stabilizes hypoxia-inducible factors (HIFs). Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, targeting them for degradation. Inhibition of PHDs allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on DNA, stimulating the transcription of genes like erythropoietin (EPO), which promotes the production of red blood cells. This makes Roxadustat an effective treatment for anemia associated with chronic kidney disease. [6]

Caption: HIF stabilization pathway by PHD inhibitors like Roxadustat.

Other Biological Activities

The therapeutic potential of this scaffold extends further:

-

Antimicrobial: Derivatives have demonstrated amoebicidal activity against Acanthamoeba castellanii, inducing programmed cell death in the organism. [9]* Antioxidant: Several phthalides exhibit potent antioxidant properties, measured by their ability to scavenge free radicals like DPPH. [1][2]* Anti-platelet: Brominated derivatives have been observed to have anti-platelet aggregation effects. [2]

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their proven efficacy in oncology, neurology, and hematology highlights their immense potential in drug development. The established synthetic pathways provide a solid foundation for generating diverse chemical libraries for further screening.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific biological targets. The development of derivatives as selective TREK-1 inhibitors for stroke or as novel serotonin reuptake inhibitors for depression are particularly promising avenues. As our understanding of the mechanisms of these compounds deepens, the isobenzofuran-1(3H)-one core will undoubtedly continue to be a source of novel therapeutic agents to address unmet medical needs.

References

-

Synthesis of this compound as a Key Intermedate of the Drug Roxadustat. ResearchGate. Available from: [Link].

-

Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy. LookChem. Available from: [Link].

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available from: [Link].

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available from: [Link].

- A process for preparing 5-phenoxy-1(3h)isobenzofuranone.Google Patents.

-

Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital CSIC. Available from: [Link].

-

Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. Available from: [Link].

-

Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Semantic Scholar. Available from: [Link].

-

This compound. Pharmacy Research. Available from: [Link].

-

Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. Available from: [Link].

-

Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available from: [Link].

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available from: [Link].

-

China 5-phenoxyisobenzofuran -1(3H)-one 57830-14-5. Chinachemnet. Available from: [Link].

-

Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. PubMed. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone - Google Patents [patents.google.com]

- 8. This compound | 57830-14-5 [chemicalbook.com]

- 9. digital.csic.es [digital.csic.es]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Phenoxyisobenzofuran-1(3H)-one: A Technical Guide for Researchers

Introduction

5-Phenoxyisobenzofuran-1(3H)-one, a key intermediate in the synthesis of pharmaceuticals such as Roxadustat, possesses a unique molecular architecture combining a phthalide (isobenzofuranone) core with a phenoxy substituent.[1] Understanding the precise structural features of this molecule is paramount for process optimization, quality control, and the development of novel derivatives. Spectroscopic analysis provides a powerful, non-destructive window into the molecule's identity, purity, and electronic environment.

This technical guide offers an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this specific compound are not widespread, this document synthesizes foundational spectroscopic principles with data from closely related analogs to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important chemical entity.

Molecular Structure and Spectroscopic Rationale

The structure of this compound features a bicyclic lactone system with a phenoxy group attached at the C5 position of the benzene ring. This arrangement dictates the expected spectroscopic behavior. The isobenzofuranone backbone will exhibit characteristic signals for the lactone carbonyl, the methylene protons of the furanone ring, and the aromatic protons of the phthalide system. The addition of the phenoxy group introduces signals from its own aromatic ring and influences the chemical shifts of the adjacent protons on the phthalide core through electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal interference in the regions of interest.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methylene protons of the lactone ring and the aromatic protons of both the phthalide and phenoxy rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.30 | s | 2H | H-3 | The methylene protons at C3 are adjacent to the lactone oxygen and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet. In the related 5-methoxyisobenzofuran-1(3H)-one, these protons appear at 5.25 ppm.[2] |

| ~7.00-7.20 | m | 3H | H-4, H-6, H-4' | These protons are in the more shielded regions of the aromatic systems. The protons on the phenoxy ring (H-4') and the phthalide ring (H-4, H-6) will likely overlap in this region. |

| ~7.25-7.45 | m | 2H | H-3', H-5' | The meta protons of the phenoxy group are expected in this range. |

| ~7.80-7.90 | d | 1H | H-7 | This proton is ortho to the lactone carbonyl group, which is electron-withdrawing, causing a significant downfield shift. In 5-methoxyisobenzofuran-1(3H)-one, the corresponding proton (H-3 in that paper's numbering) is at 7.80 ppm.[2] |

| ~7.05-7.15 | d | 2H | H-2', H-6' | The ortho protons of the phenoxy group are also expected in this region. |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (C1) | The lactone carbonyl carbon is highly deshielded and appears significantly downfield. In 5-methoxyisobenzofuran-1(3H)-one, this carbon is at 171.1 ppm.[2] |

| ~160-165 | C-5 | The carbon atom attached to the phenoxy group (C5) will be downfield due to the electron-withdrawing effect of the ether oxygen. |

| ~155-160 | C-1' | The carbon of the phenoxy group directly attached to the ether oxygen will also be shifted downfield. |

| ~115-135 | Aromatic CH | The remaining aromatic carbons of both rings will appear in this typical region. |

| ~110-120 | C-4, C-6, C-7 | The carbons of the phthalide ring will have distinct shifts based on their substitution. |

| ~120-130 | C-2', C-3', C-4', C-5', C-6' | The carbons of the phenoxy ring will appear in this range. |

| ~70 | -CH₂- (C3) | The methylene carbon adjacent to the lactone oxygen is shielded relative to the aromatic carbons and appears in this region. For 5-methoxyisobenzofuran-1(3H)-one, this carbon is at 69.3 ppm.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| ~2900-2800 | Weak | Aliphatic C-H stretch | Corresponding to the methylene group at C3. |

| ~1760 | Strong | C=O stretch (lactone) | The five-membered lactone ring introduces ring strain, which increases the carbonyl stretching frequency compared to a standard ester (~1735 cm⁻¹). |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) | Typical for aromatic ring systems. |

| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the phenoxy ether linkage. |

| ~1050-1000 | Medium | Aryl-O-C stretch (symmetric) | Also characteristic of the phenoxy ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₀O₃) is 226.23 g/mol . A prominent molecular ion peak is expected at m/z = 226.

-

Key Fragmentation Pathways:

-

Loss of a formyl radical (-CHO): A fragment at m/z = 197 is plausible.

-

Cleavage of the ether bond: Loss of a phenoxy radical (•OC₆H₅) would lead to a fragment at m/z = 133, corresponding to the phthalide cation. This is a very common fragmentation for such structures.

-

Further fragmentation of the phthalide cation: The m/z = 133 fragment could lose carbon monoxide (CO) to give a fragment at m/z = 105, which could then lose another CO to give a fragment at m/z = 77 (phenyl cation).

-

Formation of the phenoxy cation: A fragment at m/z = 93 corresponding to the phenoxy cation [C₆H₅O]⁺ is also expected.

-

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from analogous compounds. This comprehensive analysis provides a strong foundation for the identification and characterization of this compound. Researchers and professionals in the field can utilize this guide to interpret their own experimental data, confirm the structure of their synthesized material, and ensure the quality and purity of this vital chemical intermediate. It is always recommended to confirm these predictions with experimental data obtained on a purified sample.

References

- Li, X.-A. (2020). Synthesis of 5-phenoxyisobenzofuran-1(3H)

-

LookChem. (n.d.). 1(3H)-Isobenzofuranone, 5-phenoxy-. Retrieved from [Link]

-

Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(3), o328. Available at: [Link]

Sources

In Silico Drug Properties of Isobenzofuranone Compounds: A Technical Guide

Introduction

Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone ring fused to a benzene ring, have emerged as a significant area of interest in medicinal chemistry.[1][2] These scaffolds, present in both natural products and synthetic molecules, exhibit a wide array of biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.[1][2][3] As the quest for novel therapeutic agents continues, the ability to efficiently screen and prioritize candidate molecules is paramount. In silico computational methods provide a rapid and cost-effective approach to predict the drug-like properties of these compounds, thereby accelerating the drug discovery process.[4][5][6]

This technical guide provides a comprehensive overview of the core in silico drug properties of isobenzofuranone compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical workflows for the computational assessment of these promising molecules. The narrative will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Importance of Early-Stage ADMET Profiling

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a drug's fate in the body.[7] Early in silico prediction of these properties allows researchers to identify and deprioritize compounds with unfavorable characteristics, saving valuable time and resources.[8]

This guide will focus on the following key in silico predictions for isobenzofuranone compounds:

-

Drug-Likeness and Physicochemical Properties: Assessing compliance with established rules like Lipinski's Rule of Five.

-

Absorption: Predicting oral bioavailability and permeability.

-

Distribution: Estimating blood-brain barrier penetration and plasma protein binding.

-

Metabolism: Predicting interactions with Cytochrome P450 enzymes.

-

Toxicity: Forecasting potential cardiotoxicity and hepatotoxicity.

Foundational Principles: Drug-Likeness and Physicochemical Properties

A fundamental step in the in silico evaluation of any compound library is the assessment of "drug-likeness." This concept, while qualitative, is guided by quantitative rules of thumb that have been derived from the analysis of successful oral drugs.

Lipinski's Rule of Five: A Gateway to Oral Bioavailability

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple physicochemical parameters to evaluate the potential for a compound to be orally active in humans.[7][9] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7] Candidate drugs that adhere to these guidelines tend to have lower attrition rates during clinical trials.[7]

The core tenets of Lipinski's Rule of Five are:

-

Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight is generally associated with better absorption.[10] 80% of drugs have a molecular weight under 450 Daltons.[10]

-

LogP (Octanol-Water Partition Coefficient) ≤ 5: This is a measure of the compound's lipophilicity. An optimal balance is required for both membrane permeability and solubility in aqueous environments.[11][12]

-

Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[7]

-

Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[7][10]

A compound is considered to have poor oral bioavailability if it violates more than one of these rules.[9] It is crucial to remember that this is a guideline, not an absolute law, and many successful drugs are exceptions to these rules.[9][11]

Workflow for Calculating Physicochemical Properties

The following workflow outlines the steps to calculate these essential properties for a set of isobenzofuranone compounds.

Caption: Workflow for Physicochemical Property Calculation.

Data Presentation: Physicochemical Properties of Hypothetical Isobenzofuranone Analogs

| Compound ID | Molecular Weight (Da) | LogP | HBD | HBA | Lipinski Violations |

| ISO-001 | 350.4 | 3.2 | 1 | 4 | 0 |

| ISO-002 | 520.6 | 4.8 | 2 | 6 | 1 |

| ISO-003 | 480.5 | 5.5 | 3 | 8 | 1 |

| ISO-004 | 495.7 | 4.1 | 6 | 7 | 1 |

| ISO-005 | 550.2 | 6.1 | 4 | 9 | 2 |

Predicting ADMET Properties

Beyond the initial drug-likeness screen, a more detailed in silico analysis of ADMET properties is essential for prioritizing lead compounds.

Absorption: Predicting Oral Bioavailability

For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream.[10] Key factors influencing absorption include a compound's solubility and its ability to permeate the intestinal wall.

Computational Models for Absorption:

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate a compound's chemical structure with its biological activity, in this case, absorption.[13]

-

Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that simulate the movement of a drug through different physiological compartments of the body.

Distribution: Blood-Brain Barrier and Plasma Protein Binding

Once in the bloodstream, a drug is distributed throughout the body. Two critical aspects of distribution are the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins.

Blood-Brain Barrier (BBB) Permeability

The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).[14][15] For drugs targeting the CNS, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.

Predicting BBB Permeability:

-

Machine Learning Models: Decision tree induction and other machine learning paradigms have been successfully used to build predictive models for BBB permeability.[14][15] These models often use descriptors related to lipophilicity (aLogP) and charge (polar surface area).[15][16]

-

Molecular Geometry and Connectivity: These descriptors have been found to be related to active drug transport across the BBB.[15][16]

A large dataset of compounds with known BBB permeability can be used to train these models, achieving high prediction accuracy.[17]

Plasma Protein Binding (PPB)

The extent to which a drug binds to proteins in the blood plasma can significantly impact its efficacy and duration of action.[18][19] Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.

In Silico Prediction of PPB:

-

QSAR Models: QSAR models can be constructed using a large training set of compounds with known plasma protein binding fractions.[18][19]

-

Machine Learning Algorithms: Various machine learning techniques have been employed to develop robust models for predicting PPB.[18]

Metabolism: Cytochrome P450 Interactions

The Cytochrome P450 (CYP450) family of enzymes plays a crucial role in the metabolism of a vast majority of drugs.[20] Predicting how a compound will interact with these enzymes is vital to avoid drug-drug interactions and predict metabolic clearance.

Key Predictions for CYP450 Metabolism:

-

Site of Metabolism (SOM) Prediction: Identifying which atoms in a molecule are most likely to be metabolized by CYP450 enzymes.[21][22]

-

CYP450 Inhibition: Predicting whether a compound will inhibit the activity of specific CYP450 isoforms, which can lead to adverse drug reactions.[21]

-

CYP450 Substrate Prediction: Determining if a compound is likely to be a substrate for a particular CYP450 enzyme.

Computational Tools for Metabolism Prediction:

-

SMARTCyp: A web-based tool for predicting the site of metabolism.[21]

-

ADMET Predictor: A comprehensive software suite that predicts various ADMET properties, including CYP450 metabolism.[8][21]

-

CyProduct: A suite of tools that predicts if a compound reacts with a given CYP450 enzyme, the site of the reaction, and the resulting metabolic byproducts.[23]

Toxicity: Predicting Adverse Effects

Early identification of potential toxicity is a critical step in drug development. In silico models can provide valuable insights into a compound's potential to cause adverse effects such as cardiotoxicity and hepatotoxicity (drug-induced liver injury - DILI).

Cardiotoxicity and hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, which can lead to life-threatening arrhythmias.[24][25][26]

Predicting hERG Inhibition:

-

Pharmacophore Models: These models define the 3D arrangement of essential features a molecule must possess to bind to a specific target, in this case, the hERG channel.[25][27]

-

QSAR and Machine Learning Models: Statistical and machine learning approaches have been used to develop predictive models for hERG inhibition based on chemical structure.[24][26]

Drug-Induced Liver Injury (DILI)

DILI is a significant cause of drug attrition and market withdrawal.[28] Predicting a compound's potential to cause liver damage is a complex challenge.

In Silico DILI Prediction:

-

QSAR and Machine Learning: Models are built using datasets of compounds with known hepatotoxicity to predict the DILI potential of new chemical entities.[28][29]

-

Structural Alerts: Identifying specific chemical substructures that are known to be associated with hepatotoxicity.

Integrated In Silico ADMET Workflow

The following diagram illustrates a comprehensive workflow for the in silico prediction of ADMET properties for isobenzofuranone compounds.

Caption: Integrated In Silico ADMET Workflow.

Conclusion

The application of in silico methods for the prediction of drug-like properties is an indispensable component of modern drug discovery. For promising scaffolds such as isobenzofuranones, these computational tools offer a powerful means to rapidly assess their potential as therapeutic agents. By integrating predictions of physicochemical properties, ADMET profiles, and potential toxicities, researchers can make more informed decisions, leading to the efficient identification and optimization of lead compounds. This guide has provided a framework for understanding and implementing these essential in silico workflows, empowering scientists to navigate the complexities of drug development with greater confidence and precision.

References

- Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: )

- Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: )

- Ultimate Guide – The Best In Silico Drug Discovery Tools of 2025. (URL: )

- Computational prediction of blood-brain barrier permeability using decision tree induction. (URL: )

- High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (URL: )

- Computational Approaches to Blood–Brain Barrier Permeability Prediction: Progress and Limit

-

LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. (URL: [Link])

-

Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. (URL: [Link])

-

Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - Frontiers. (URL: [Link])

-

In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. (URL: [Link])

-

In silico prediction of hERG inhibition - PubMed. (URL: [Link])

-

Lipinski's rule of five - Wikipedia. (URL: [Link])

-

Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PubMed Central. (URL: [Link])

-

Deep Learning of CYP450 Binding of Small Molecules by Quantum Information - PubMed. (URL: [Link])

-

Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC - PubMed Central. (URL: [Link])

-

Directory of in silico Drug Design tools. (URL: [Link])

-

Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC - NIH. (URL: [Link])

-

Computational Platform for Molecular Discovery & Design - Schrödinger. (URL: [Link])

-

Drug-likeness vs. Lipinski's Rule of Five - Cosmetics & Toiletries. (URL: [Link])

-

A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus. (URL: [Link])

-

The Rule of 5 - Two decades later - Sygnature Discovery. (URL: [Link])

-

CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC - NIH. (URL: [Link])

-

Top 10 Drug Discovery Software of 2026 with Key Features - AIMultiple. (URL: [Link])

-

lipinski rule of five. (URL: [Link])

-

Mastering Lipinski Rules for Effective Drug Development - bioaccessla.com. (URL: [Link])

-

Advances in computational approaches for drug discovery based on natural products. (URL: [Link])

-

Top Drug Discovery Software Solutions to Watch in 2025 | deepmirror. (URL: [Link])

-

In Silico Prediction of Fraction Unbound in Human Plasma from Chemical Fingerprint Using Automated Machine Learning. (URL: [Link])

-

Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - Frontiers. (URL: [Link])

-

Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (URL: [Link])

-

Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. (URL: [Link])

-

Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. (URL: [Link])

-

Structure-Based Site of Metabolism Prediction for Cytochrome P450 2D6. (URL: [Link])

-

Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PubMed Central. (URL: [Link])

-

In Silico Prediction of Plasma and Tissue Protein Binding. (URL: [Link])

-

Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (URL: [Link])

-

In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed. (URL: [Link])

-

Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data. (URL: [Link])

-

In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. (URL: [Link])

-

An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study - PubMed Central. (URL: [Link])

-

Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed. (URL: [Link])

-

The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC - NIH. (URL: [Link])

-

1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives - ResearchGate. (URL: [Link])

-

Chemical structure of isobenzofuranone derivatives.... - ResearchGate. (URL: [Link])

-

In silico ADMET prediction of the synthesized compounds - ResearchGate. (URL: [Link])

-

ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron. (URL: [Link])

Sources

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in computational approaches for drug discovery based on natural products [scielo.org.mx]

- 5. Frontiers | Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives [frontiersin.org]

- 6. The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. pharmaron.com [pharmaron.com]

- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 13. medium.com [medium.com]

- 14. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction [mdpi.com]

- 15. [PDF] Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction | Semantic Scholar [semanticscholar.org]

- 16. Computational prediction of blood-brain barrier permeability using decision tree induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]

- 20. Deep Learning of CYP450 Binding of Small Molecules by Quantum Information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 27. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

CAS number 57830-14-5 properties and safety

An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Synthesis, and Safety

A Note on Chemical Identification: The CAS number provided in the topic, 57830-14-5, corresponds to 5-Phenoxy-1(3H)-isobenzofuranone.[1][2][3][4] However, the context of the request, focusing on an in-depth technical guide for researchers and drug development professionals, strongly suggests an interest in a key pharmaceutical intermediate. A closely related and highly relevant compound in this field is 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, which bears the CAS number 73963-42-5.[5][6][7][8][9][10] This guide will focus on the latter, a critical precursor in the synthesis of the drug Cilostazol, assuming it to be the compound of interest for the target audience.

Introduction

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[5] Its primary importance lies in its role as a key intermediate in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor.[5][10][11] Cilostazol is clinically used to alleviate symptoms of intermittent claudication in patients with peripheral vascular disease.[5][7] The tetrazole moiety within this intermediate is a critical pharmacophore, often employed as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and lipophilicity of a drug candidate.[7][12] This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and handling of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

The molecular structure of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole features a cyclohexyl group and a 4-chlorobutyl side chain attached to a tetrazole ring.[5][7] This combination of a flexible aliphatic chain and a rigid heterocyclic ring system imparts specific physicochemical properties that are crucial for its reactivity in subsequent synthetic steps. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉ClN₄ | [5][8] |

| Molecular Weight | 242.75 g/mol | [5][8] |

| Appearance | White to off-white solid | [5][10][13] |

| Melting Point | 49-52 °C | [5][10] |

| Boiling Point (Predicted) | 425.2 ± 24.0 °C at 760 mmHg | [10][13] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [10][13] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [5] |

| pKa (Predicted) | 1.23 ± 0.10 | [5][10] |

Synthesis and Mechanism of Action in Drug Development

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that is crucial for the industrial production of Cilostazol.[5] A common synthetic route involves the reaction of N-cyclohexyl-5-chloropentanamide with phosphorus pentachloride, followed by the addition of hydrazoic acid to form the tetrazole ring.[5][14] The 4-chlorobutyl side chain is a key reactive handle, allowing for subsequent nucleophilic substitution to build the final drug molecule.[7]

The tetrazole ring itself is of great significance in medicinal chemistry. It is often used as a bioisosteric replacement for a carboxylic acid group, offering several advantages such as improved metabolic stability, increased lipophilicity which can enhance cell membrane permeability, and the ability to modulate the acidity of the molecule.[7][12] In the context of Cilostazol, the tetrazole ring plays a crucial role in binding to the active site of the phosphodiesterase III A enzyme.

Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

The following is a representative protocol for the synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, based on established literature.[14][15]

Materials:

-

N-cyclohexyl-5-chloropentanamide

-

Phosphorus pentachloride (PCl₅)

-

Hydrazoic acid (HN₃) in benzene or trimethylsilyl azide

-

Benzene or Toluene

-

Ethyl acetate

-

Saturated aqueous sodium hydrogen carbonate solution

-

Anhydrous sodium sulfate

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of N-cyclohexyl-5-chloropentanamide in benzene is cooled to 0 °C in a stirred reaction vessel.[14]

-

Phosphorus pentachloride is added portion-wise over a period of 10 minutes, maintaining the temperature at 0 °C.[14]

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 18 °C.[14]

-

The solution is then cooled back to 0 °C and treated with a solution of hydrazoic acid in benzene.[14]

-

The resulting solution is stirred at 0 °C for 1.5 hours, then at 18 °C for 48 hours, and finally heated under reflux for 3 hours.[14]

-

The solvent is removed under reduced pressure using a rotary evaporator.[14]

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium hydrogen carbonate solution and water.[14][15]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole can be further purified by recrystallization or chromatography.

Caption: Synthetic pathway from N-cyclohexyl-5-chloropentanamide to Cilostazol.

Safety and Handling

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified as a flammable solid that causes skin and serious eye irritation.[8][16][17] Therefore, appropriate safety precautions must be taken during its handling and storage.

GHS Hazard Information

-

Pictograms:

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[16][17]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[17]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[16]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[16]

-

P370 + P378: In case of fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish.[16]

-

Handling and Storage

-

Handling: Handle in a well-ventilated place.[6][13] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[6][17] Avoid formation of dust and aerosols.[6][17] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[17] Keep the container tightly closed.[6] Recommended storage temperature is between 2-8°C.[5][10]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Applications in Scientific Research

Beyond its established role in the synthesis of Cilostazol, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole and its derivatives are subjects of ongoing research. The tetrazole scaffold is being explored for a variety of other biological activities.[7] Preliminary studies suggest that some tetrazole derivatives may possess antimicrobial and anticancer properties.[7] The versatile reactivity of the chlorobutyl side chain allows for the generation of diverse chemical libraries for screening against various biological targets, making it a valuable building block in drug discovery programs.[7]

Sources

- 1. CAS 57830-14-5: 5-Phenoxy-1(3H)-isobenzofuranone [cymitquimica.com]

- 2. Cas 57830-14-5,1(3H)-Isobenzofuranone, 5-phenoxy- | lookchem [lookchem.com]

- 3. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 8. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-(4-Chlorobutyl)-1-cyclohexyltetrazole | LGC Standards [lgcstandards.com]

- 10. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. echemi.com [echemi.com]

- 14. prepchem.com [prepchem.com]

- 15. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 16. chemdmart.com [chemdmart.com]

- 17. biosynth.com [biosynth.com]

A Technical Guide to Unveiling the Therapeutic Potential of 5-phenoxyisobenzofuran-1(3H)-one

Executive Summary

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses on a specific, yet underexplored, analogue: 5-phenoxyisobenzofuran-1(3H)-one . While direct biological data for this compound is scarce, the extensive literature on the phthalide class provides a robust foundation for hypothesizing its therapeutic potential. This document serves as a technical roadmap, moving from the established pharmacology of the core scaffold to a series of structured, verifiable experimental plans designed to deconvolve the potential targets and mechanism of action (MoA) of this promising molecule. We will focus on three high-priority therapeutic areas: oncology, neurodegenerative disorders, and enzyme inhibition, providing detailed protocols and a logical framework for investigation.

Introduction: The Scientific Rationale

This compound is a derivative of phthalide, characterized by a γ-lactone moiety fused to a benzene ring. The addition of a phenoxy group at the C-5 position introduces significant structural and electronic modifications, potentially enhancing potency, altering selectivity, or introducing novel biological activities compared to its parent scaffold. Phthalides are widely distributed in nature, particularly in plants from the Apiaceae family and various fungi, and have a long history of use in traditional medicine.[1][3] Modern pharmacological studies have validated many of these uses, identifying activities ranging from neuroprotection and anti-tumor effects to antimicrobial and anti-inflammatory properties.[4][5]

The core logic of this guide is therefore one of inference and systematic validation. By understanding the established targets and activities of the phthalide family, we can formulate high-probability hypotheses for this compound and design a rigorous, efficient experimental workflow to test them.

The Pharmacological Landscape of the Phthalide Scaffold

The phthalide chemical class has been extensively studied, revealing a diverse portfolio of biological effects. This breadth suggests the scaffold can interact with multiple target families.

Table 1: Summary of Reported Pharmacological Activities for the Phthalide/Isobenzofuranone Class

| Therapeutic Area | Specific Activities Reported | Key Findings & References |

| Oncology | Antiproliferative, Cytotoxic, Apoptosis Induction | Demonstrated against leukemia, lymphoma, glioblastoma, and melanoma cell lines. Some derivatives show potency exceeding the standard chemotherapeutic etoposide.[6][7][8][9] |

| Neurology | Neuroprotection, CNS Modulation, Anti-convulsant | Potential applications in stroke, Alzheimer's, and Parkinson's disease.[1][2][3] |

| Infectious Disease | Antibacterial, Antifungal, Antiprotozoal | Activity against various bacterial strains and fungi.[2][5] Novel derivatives show promise against pathogenic amoebas like Naegleria fowleri.[10][11] |

| Cardiovascular | Anti-platelet Aggregation, Anti-thrombosis, Vascular Modulation | Potential for treating cardio-cerebrovascular disorders.[3][4] |

| Enzyme Inhibition | Tyrosinase Inhibition, General Enzyme Inhibition | Isobenzofuranones have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[5][12] |

| Inflammation | Anti-inflammatory Effects | A recurring activity noted in broad pharmacological reviews of the class.[4][5] |

High-Priority Therapeutic Hypotheses & Potential Targets

Based on the strength and frequency of literature reporting, we propose three primary avenues for the initial investigation of this compound.

Hypothesis 1: Potent Antiproliferative Agent for Oncology

Rationale: The most robustly documented activity for novel isobenzofuranone derivatives is cytotoxicity against cancer cell lines.[6][7] The mechanism often involves the induction of programmed cell death (apoptosis).[13] The phenoxy group could enhance binding affinity to key proteins in apoptotic or cell cycle pathways.

Potential Molecular Targets:

-

Caspase Cascade: Key executioner proteins of apoptosis (e.g., Caspase-3, Caspase-7).

-

Bcl-2 Family Proteins: Regulators of apoptosis (e.g., Bcl-2, Bax).

-

DNA Topoisomerases: Enzymes critical for DNA replication, which are common targets for chemotherapeutics.[13]

-

Microtubule Dynamics: Disruption of microtubule polymerization or depolymerization, leading to mitotic arrest.

Caption: Postulated apoptotic pathway initiated by the compound.

Hypothesis 2: Neuroprotective Agent for Neurodegenerative Disease

Rationale: Several natural phthalides, such as ligustilide and butylphthalide, are well-known for their neuroprotective effects.[1][3] These effects are often attributed to a combination of anti-inflammatory, antioxidant, and direct modulation of neuronal signaling pathways. The lipophilic nature of the phenoxy group may facilitate blood-brain barrier penetration.

Potential Molecular Targets:

-

GABA Receptors: Modulation of GABAergic neurotransmission.

-

Nrf2 Pathway: Upregulation of antioxidant response elements.

-

NF-κB Signaling: Inhibition of this key pro-inflammatory pathway.

-

Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B could modulate neurotransmitter levels.

Hypothesis 3: Specific Enzyme Inhibitor

Rationale: The phthalide scaffold has been successfully developed as an enzyme inhibitor, notably against tyrosinase.[12] The lactone ring is a potential Michael acceptor or can be hydrolyzed by esterases, while the aromatic rings can form key interactions within an enzyme's active site.

Potential Molecular Targets:

-

Tyrosinase: A copper-containing oxidase involved in pigmentation.

-

Serine Hydrolases: A broad class of enzymes with diverse physiological roles.

-

Kinases: While less commonly reported, some derivatives have been computationally predicted to have kinase inhibitor potential.[9]

Experimental Roadmap for Target Deconvolution

This section provides a self-validating, phased experimental workflow. The goal is to move from broad, phenotypic screening to specific target identification and validation in a cost-effective and scientifically rigorous manner.

Caption: Phased experimental workflow for target deconvolution.

Phase 1: Broad Phenotypic Screening

The initial step is to rapidly assess in which of the hypothesized therapeutic areas this compound shows the most promising activity.

Protocol 1: Antiproliferative MTT Assay

-

Objective: To determine the concentration-dependent cytotoxicity of the compound against a panel of cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., K562 myeloid leukemia, U937 lymphoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][8]

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM) in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Phase 2: Mechanism of Action & Target Deconvolution

Assuming a positive hit in the oncology screen, the next phase focuses on understanding how the compound works.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

-

Objective: To quantify the activation of executioner caspases 3 and 7, key biomarkers of apoptosis.

-

Cell Plating: Plate cells in a white-walled 96-well plate at a density that will not result in over-confluence after treatment.

-

Treatment: Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle and positive (e.g., Staurosporine) controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay: Add 100 µL of the reagent directly to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Readout: Measure the luminescence using a plate-reading luminometer. Luminescence is directly proportional to caspase activity.

-

Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase activity.

Summary and Future Perspectives

This compound represents a compelling chemical entity for therapeutic development. Its core phthalide scaffold is a proven pharmacophore with a rich history of diverse biological activities, particularly in oncology and neurology.[1][4][6] The strategic addition of a phenoxy moiety provides a clear path for exploring novel intellectual property and potentially enhanced pharmacological properties.

References

-

Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon, 9(12), e22957. [Link]

-

ResearchGate. (2025). Research progress of structures and pharmacological activities of phthalides from Angelica sinensis. ResearchGate. [Link]

-

PubMed. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. PubMed. [Link]

-

MDPI. (n.d.). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. MDPI. [Link]

-

PMC. (n.d.). Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. PMC. [Link]

-

PMC. (2021). The therapeutic potential of novel isobenzofuranones against Naegleria fowleri. PMC. [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. [Link]

-

ScienceDirect. (2021). The therapeutic potential of novel isobenzofuranones against Naegleria fowleri. ScienceDirect. [Link]

-

MDPI. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. [Link]

- Google Patents. (n.d.). WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone.

-

IMJST. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) – One Derivatives. International Multilingual Journal of Science and Technology. [Link]

-

Digital CSIC. (n.d.). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital CSIC. [Link]

-

PubMed. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The therapeutic potential of novel isobenzofuranones against Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to 5-Phenoxyisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-phenoxyisobenzofuran-1(3H)-one, a key chemical intermediate in the synthesis of the groundbreaking pharmaceutical agent, Roxadustat. While the precise historical origins of its discovery remain nuanced, its contemporary significance is firmly established in the field of medicinal chemistry and drug development. This document delves into the known synthetic pathways, physicochemical characteristics, and the pivotal role of this molecule in the production of a leading hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in their understanding and utilization of this important compound.

Introduction: The Emergence of a Critical Intermediate

This compound, also known as 5-phenoxyphthalide, is a heterocyclic compound featuring a phenoxy group substituted on the bicyclic isobenzofuranone core. Its prominence in the scientific literature has grown substantially with the development of Roxadustat, a first-in-class oral medication for the treatment of anemia associated with chronic kidney disease. The structural integrity and chemical reactivity of this compound make it an indispensable building block in the multi-step synthesis of this innovative therapeutic. While the broader class of isobenzofuran-1(3H)-ones, or phthalides, has been explored for a range of biological activities, the primary and most significant application of the 5-phenoxy derivative to date is as a synthetic precursor.[1] This guide will illuminate the chemistry and utility of this compound, providing a foundational resource for professionals in the pharmaceutical sciences.

Physicochemical Properties